molecular formula C17H19N5O4S B2728719 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034600-48-9

2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2728719
CAS No.: 2034600-48-9
M. Wt: 389.43
InChI Key: BEEAUBLXXULTRB-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative followed by amination.

    Introduction of the pyrazole and pyrazine groups: These heterocyclic groups can be introduced through cyclization reactions involving appropriate precursors.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its structural features suggest it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activity.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxy-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives that have different substituents or functional groups.

    Pyrazole and pyrazine derivatives: Compounds with similar heterocyclic structures can be compared in terms of their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S/c1-25-13-3-4-16(26-2)17(11-13)27(23,24)20-8-10-22-9-5-14(21-22)15-12-18-6-7-19-15/h3-7,9,11-12,20H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEAUBLXXULTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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